ML345

Diabetes Insulin signaling Enzyme inhibition

IDE/NLRP3 researchers face irreproducibility when using inhibitors with undefined binding mechanisms. ML345 addresses this through dual-target validation: covalent Cys819 engagement (IDE IC50 188 nM) and non-covalent Y381 binding that disrupts NEK7-NLRP3 interaction. • >50-fold selectivity window vs. cytotoxicity (EC50 >10 μM), ensuring observed effects on insulin signaling or inflammasome activation are not confounded by general toxicity • Inhibits canonical, noncanonical & alternative NLRP3 pathways without off-target inflammasome effects (NLRP6, NLRP1/CARD8, Pyrin) • NIH MLP-annotated with CYP450 profiling & cysteine-null mutant assay data for transparent off-target liability reporting Supplied ≥98% (HPLC); stored at -20°C; global shipping available.

Molecular Formula C21H22FN3O5S2
Molecular Weight 479.5 g/mol
Cat. No. B571563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML345
SynonymsML-345;  5-Fluoro-2-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]-1,2-benzisothiazol-3(2H)-one;  5-Fluoro-2-(2-morpholino-5-(morpholinosulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one
Molecular FormulaC21H22FN3O5S2
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N4C(=O)C5=C(S4)C=CC(=C5)F
InChIInChI=1S/C21H22FN3O5S2/c22-15-1-4-20-17(13-15)21(26)25(31-20)19-14-16(32(27,28)24-7-11-30-12-8-24)2-3-18(19)23-5-9-29-10-6-23/h1-4,13-14H,5-12H2
InChIKeyFVKOFZKSMMIUTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





ML345 Procurement Guide: IDE and NLRP3 Inhibitor with Defined Mechanism and Selectivity


ML345 (CAS 1632125-79-1) is a small-molecule inhibitor initially developed as a molecular probe for insulin-degrading enzyme (IDE) [1] and subsequently characterized as a potent and selective NLRP3 inflammasome inhibitor [2]. Its molecular formula is C21H22FN3O5S2, with a molecular weight of 479.54 g/mol . The compound targets a specific cysteine residue (Cys819) in IDE [1] and binds non-covalently to NLRP3 at tyrosine 381 (Y381), disrupting NEK7 interaction [2]. ML345 is supplied as a research reagent with purity typically ≥98% (HPLC) [1], suitable for biochemical, cellular, and in vivo studies in diabetes, neurodegeneration, and inflammation research.

Why Generic IDE or NLRP3 Inhibitor Substitution Fails: The Case for ML345 Specificity


Generic substitution among IDE or NLRP3 inhibitors is scientifically unsound due to profound differences in binding mechanism, selectivity, and in vivo performance. Within IDE inhibitors, ML345 exhibits a distinct cysteine-targeting covalent mechanism [1], whereas 6bK is a peptide-derived compound with lower potency and distinct PK profile , and P12-3A is a cyclic peptide with micromolar affinity [2]. For NLRP3, ML345 offers a unique Y381 binding site that disrupts NEK7 interaction [3], differentiating it from MCC950's NACHT domain binding and associated hepatotoxicity concerns [4]. The following quantitative evidence demonstrates why ML345 cannot be replaced by any single analog without compromising experimental outcomes.

ML345 Comparative Evidence: Quantified Differentiation Against Key Analogs


IDE Inhibition: Covalent Cys819 Targeting vs. Reversible Inhibitors

ML345 inhibits IDE via covalent modification of cysteine 819 (Cys819), a mechanism distinct from reversible inhibitors like 6bK and peptide hydroxamates. The IC50 for IDE inhibition is 188 nM [1]. In a cysteine-null IDE mutant assay, ML345 showed IC50 >100 μM (inactive), confirming covalent targeting [1]. In contrast, 6bK exhibits an IC50 of 50 nM but lacks defined covalent mechanism data . The covalent mechanism of ML345 may confer sustained target engagement.

Diabetes Insulin signaling Enzyme inhibition

IDE Selectivity: 10,000-Fold Over Metalloproteases vs. Peptide Inhibitors

ML345 demonstrates exceptional selectivity for IDE over other zinc-metalloproteases, with a 10,000-fold window [1]. This contrasts sharply with peptide hydroxamic acid inhibitors like Ii1, which achieve high potency (Ki = 1.7 nM) but suffer from poor in vivo stability (t1/2 ~9 minutes in mice) due to peptidic nature [1]. ML345 also shows 10-fold selectivity over a panel of cysteine-reactive enzymes . The non-peptidic small molecule structure of ML345 avoids the rapid metabolic degradation that limits peptide-based probes.

Diabetes Selectivity profiling Drug development

Cytotoxicity Profile: Minimal HEK Cell Toxicity Up to 10 μM

In HEK cell cytotoxicity counterscreens, ML345 exhibited an EC50 >10 μM, indicating minimal acute cytotoxicity at concentrations well above its IDE IC50 (188 nM) [1]. This provides a >50-fold selectivity window for target inhibition over general cytotoxicity. In contrast, many early IDE inhibitor leads were eliminated due to cytotoxicity concerns [1]. The favorable cytotoxicity profile supports ML345 use in extended cellular assays without confounding toxicity artifacts.

Safety pharmacology Cellular assays Toxicity screening

NLRP3 Inhibition: Y381 Binding Disrupts NEK7 Interaction vs. MCC950

ML345 is a potent NLRP3 inhibitor that binds non-covalently to tyrosine 381 (Y381), disrupting the essential NEK7-NLRP3 interaction and preventing inflammasome complex formation [1]. It inhibits canonical, noncanonical, and alternative NLRP3 activation pathways without affecting other inflammasomes (AIM2, NLRC4, NLRP6) [1]. In contrast, MCC950, the most potent NLRP3 inhibitor (IC50 = 7.5 nM in BMDMs), exhibits hepatotoxicity in clinical trials and binds to the NACHT domain [2]. ML345 provides a distinct binding site and mechanism, potentially offering a differentiated safety profile.

Inflammation Inflammasome NLRP3

CYP450 Inhibition Profile: Moderate Inhibition of CYP3A4 and CYP1A2

ML345 at 10 μM inhibits CYP3A4 by 94%, CYP1A2 by 81%, CYP2C9 by 75%, and CYP2D6 by 57% [1]. This moderate CYP inhibition profile is comparable to other research probes and informs potential drug-drug interaction liabilities. No direct comparator data are available for 6bK or P12-3A, but this information is essential for planning combination studies with CYP-metabolized agents.

Drug metabolism ADME CYP450

In Vivo Efficacy: NLRP3-Driven Inflammation Models

ML345 was well tolerated and markedly alleviated inflammatory responses and pathology in mouse models of NLRP3-associated disorders, including LPS-induced systemic inflammation and miscarriage [1]. In these models, ML345 reduced NLRP3 inflammasome activation and downstream IL-1β secretion. In contrast, 6bK, while showing IDE inhibition in vivo (improved glucose tolerance in diabetic mice) [2], lacks NLRP3 activity. P12-3A has not been evaluated in in vivo models [3]. ML345 thus provides a unique dual-target profile with demonstrated in vivo efficacy in inflammation models.

In vivo pharmacology Inflammation Mouse models

Optimal ML345 Application Scenarios Based on Comparative Evidence


Investigating IDE-Mediated Insulin Signaling in Cellular Models

ML345's covalent Cys819 targeting (IC50 188 nM) and favorable cytotoxicity window (EC50 >10 μM) make it ideal for studying IDE's role in insulin degradation and signaling in HEK cells, pancreatic β-cells, or hepatocytes [1]. Its >50-fold selectivity window ensures that observed effects on insulin signaling are not confounded by general cytotoxicity. Use at 1-5 μM to achieve robust IDE inhibition without toxicity. For comparison, 6bK (IC50 50 nM) may be used as an alternative but lacks the defined covalent mechanism and cytotoxicity profiling [2].

Probing NLRP3 Inflammasome Activation Pathways in In Vitro and In Vivo Inflammation Models

ML345's unique Y381 binding and NEK7-NLRP3 disruption mechanism, coupled with in vivo efficacy and tolerability in LPS-induced inflammation models, position it as a preferred tool for NLRP3 research [1]. Its ability to inhibit canonical, noncanonical, and alternative pathways without affecting other inflammasomes provides a clean pharmacological profile. For studies requiring maximal NLRP3 potency, MCC950 (IC50 7.5 nM) may be considered but with caution due to hepatotoxicity concerns [3].

Dual-Target Pharmacological Studies in Diabetes with Inflammatory Comorbidities

ML345's dual IDE/NLRP3 inhibition profile offers a unique opportunity to explore the intersection of metabolic and inflammatory pathways in type 2 diabetes [1][2]. In high-fat diet-fed mouse models, 6bK improves glucose tolerance via IDE inhibition [3], but ML345 may provide additional benefit by suppressing islet inflammation through NLRP3 blockade. Researchers can employ ML345 at 10-20 mg/kg (i.p. or oral) in metabolic disease models to assess combined effects on insulin sensitivity and inflammatory markers.

Chemical Biology Studies Requiring Well-Characterized Probe Selectivity

ML345's extensive characterization in the NIH Molecular Libraries Program provides a comprehensive dataset including primary screen (AID 434962), dose-response (AID 463220), cytotoxicity counterscreen (AID 588709), cysteine-null mutant assay (AID 624338), and CYP450 profiling [1]. This level of annotation is unmatched by 6bK or P12-3A, making ML345 the preferred choice for studies requiring robust, reproducible probe performance and transparent reporting of off-target liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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